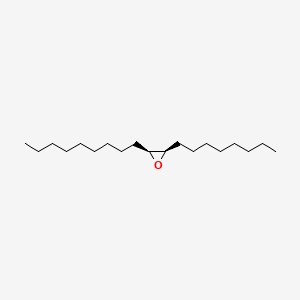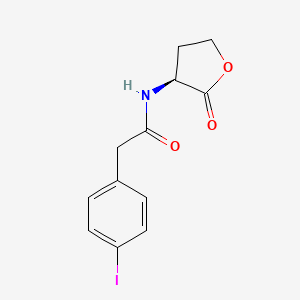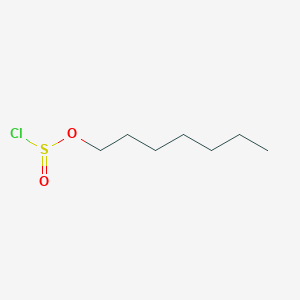
Heptyl Chlorosulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl Chlorosulfinate is an organic compound with the molecular formula C7H15ClO2S. It is a chlorosulfinic acid ester, characterized by the presence of a heptyl group attached to a chlorosulfinyl functional group. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptyl Chlorosulfinate can be synthesized through the reaction of heptanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, where the heptanol reacts with thionyl chloride to form this compound and hydrogen chloride (HCl) as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Heptyl Chlorosulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfonates or other oxidized sulfur compounds.
Reduction Reactions: It can be reduced to form sulfides or other reduced sulfur compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Products include heptyl derivatives with different functional groups replacing the chlorine atom.
Oxidation: Products include heptyl sulfonates or other oxidized sulfur compounds.
Reduction: Products include heptyl sulfides or other reduced sulfur compounds.
Wissenschaftliche Forschungsanwendungen
Heptyl Chlorosulfinate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in chemical reactions.
Biology: It can be used in the modification of biomolecules and in the study of sulfur-containing compounds in biological systems.
Industry: It is used in the production of specialty chemicals and as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of heptyl chlorosulfinate involves its reactivity with nucleophiles, oxidizing agents, and reducing agents. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new covalent bond. In oxidation and reduction reactions, the sulfur atom undergoes changes in its oxidation state, leading to the formation of different sulfur-containing products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptyl Sulfinate: Similar in structure but lacks the chlorine atom.
Heptyl Sulfonate: An oxidized form of heptyl chlorosulfinate.
Heptyl Sulfide: A reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both a heptyl group and a chlorosulfinyl functional group, which imparts distinct reactivity and chemical properties. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C7H15ClO2S |
|---|---|
Molekulargewicht |
198.71 g/mol |
IUPAC-Name |
1-chlorosulfinyloxyheptane |
InChI |
InChI=1S/C7H15ClO2S/c1-2-3-4-5-6-7-10-11(8)9/h2-7H2,1H3 |
InChI-Schlüssel |
JZHNXFPRMHUUBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOS(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


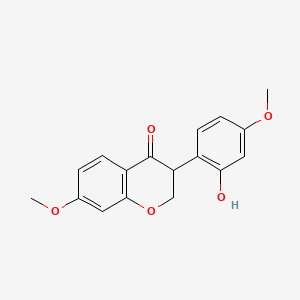
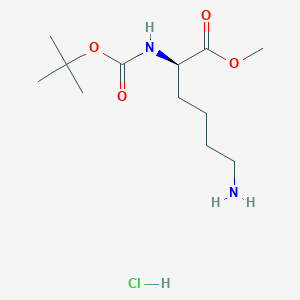
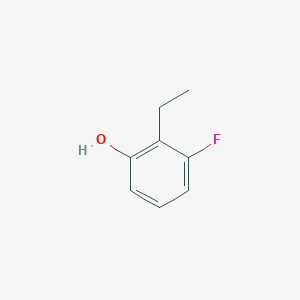

![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B15287415.png)
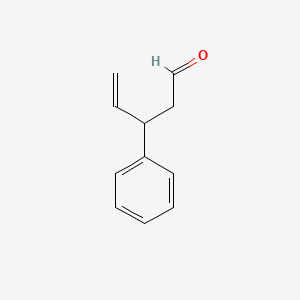
![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid](/img/structure/B15287429.png)
![[2-(Benzoyloxymethyl)-3-oxocyclobutyl]methyl benzoate](/img/structure/B15287436.png)
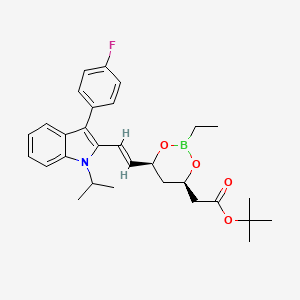
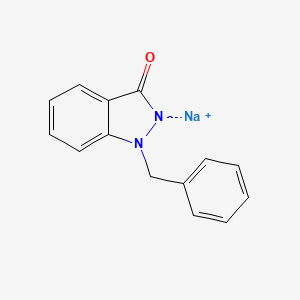
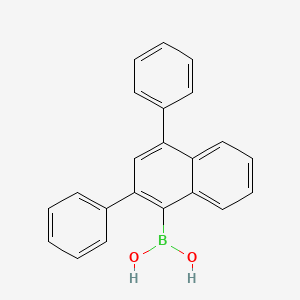
![(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine](/img/structure/B15287474.png)
